2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
Description
Quinazolinone Scaffold
The quinazolinone system is a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. Key substituents include:
Indazole Moiety
The indazole component consists of a benzene ring fused to a pyrazole ring. Notable features include:
- 4-Fluoro substitution : A fluorine atom at position 4 of the benzene ring.
- Tautomeric flexibility : The indazole exists in two tautomeric forms, with protonation occurring at either N1 or N2 of the pyrazole ring.
Acetamide Linker
The two heterocycles are bridged by an acetamide group (-NH-C(=O)-CH₂-), which connects the quinazolinone’s position 3 to the indazole’s position 3.
| Structural Component | Substituents | Position |
|---|---|---|
| Quinazolinone core | 6,7-Dimethoxy, 2-methyl, 4-oxo | 6,7,2,4 |
| Indazole moiety | 4-Fluoro | 4 |
| Acetamide linker | -NH-C(=O)-CH₂- | Connects C3 |
Systematic IUPAC Nomenclature Breakdown
The IUPAC name is constructed by prioritizing the quinazolinone ring as the parent structure and identifying substituents in descending order of priority:
- Parent hydrocarbon : Quinazolin-4(3H)-one (pyrimidin-4(3H)-one fused to benzene).
- Quinazolinone substituents :
- 6,7-Dimethoxy groups: Methoxy at positions 6 and 7.
- 2-Methyl group: Methyl at position 2.
- Acetamide side chain :
- Substituent at position 3: A 2-acetamidoethyl group.
- Acetamide modification: The nitrogen is bonded to the 3-position of a 4-fluoro-2H-indazole.
The full name follows the format:
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide .
Key nomenclature rules applied:
- Numbering starts at the pyrimidinone’s nitrogen (position 1), proceeding clockwise.
- The indazole is treated as a substituent, with its own numbering system (fluorine at position 4).
Stereochemical Considerations and Tautomeric Forms
Stereochemistry
The compound lacks chiral centers due to the planar arrangement of the quinazolinone and indazole systems. However, conformational flexibility exists in:
- Acetamide linker : Free rotation around the C-N and C-C bonds, enabling multiple conformers.
- Indazole tautomerism : Equilibrium between 1H-indazole and 2H-indazole forms, influenced by solvent and pH.
Tautomerism in Quinazolinone
The quinazolinone exhibits keto-enol tautomerism at the 4-oxo position:
- Keto form : Dominant in neutral conditions, with a carbonyl group at C4.
- Enol form : Rare, involving a hydroxyl group at C4 and double-bond rearrangement.
| Tautomer | Structure | Stability |
|---|---|---|
| Keto | C4=O, C3-N single bond | More stable in solution |
| Enol | C4-OH, C3-N double bond | Less common |
Comparative Structural Analysis with Related Quinazolinone-Indazole Hybrids
The target compound shares structural motifs with other hybrids but differs in substituent patterns and linker design:
Key Differences:
- Substituent complexity : The target compound’s 6,7-dimethoxy and 2-methyl groups enhance lipophilicity compared to simpler analogs.
- Linker flexibility : The acetamide bridge offers greater conformational freedom than rigid morpholine linkers.
- Electronic effects : The 4-fluoro group on the indazole increases electron-withdrawing character, potentially influencing receptor binding.
Properties
Molecular Formula |
C20H18FN5O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C20H18FN5O4/c1-10-22-14-8-16(30-3)15(29-2)7-11(14)20(28)26(10)9-17(27)23-19-18-12(21)5-4-6-13(18)24-25-19/h4-8H,9H2,1-3H3,(H2,23,24,25,27) |
InChI Key |
VPJUYQDUHGORRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Niementowski Reaction Under Microwave Irradiation
Anthranilic acid derivatives react with amides or urea under dehydrating conditions to form 4-oxoquinazoline cores. For the target compound:
-
6,7-Dimethoxy-2-aminobenzoic acid is condensed with N-methylacetamide in the presence of a catalyst (e.g., montmorillonite K-10).
-
Microwave irradiation (MWI) at 140–160°C for 4–10 minutes accelerates the reaction, achieving yields >85%.
Key Conditions
| Parameter | Value |
|---|---|
| Solvent | Solvent-free or acetic acid |
| Catalyst | Montmorillonite K-10 |
| Temperature | 160°C |
| Time | 4–10 minutes |
| Yield | 85–90% |
This method avoids prolonged heating (traditional methods require 6–12 hours).
Formation of the Acetamide Linkage
The acetamide bridge (-CH2-C(=O)-NH-) connects the quinazolinone and indazole moieties.
Chloroacetylation Followed by Nucleophilic Substitution
-
3-Amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.
-
The intermediate 2-chloro-N-(quinazolin-3-yl)acetamide is isolated and purified via recrystallization.
-
The chloro group is displaced by 4-fluoro-2H-indazol-3-amine in the presence of K2CO3 in DMF at 60°C for 6 hours.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 72–78% |
Preparation of the 4-Fluoro-2H-Indazol-3-amine Moiety
The indazole component is synthesized separately via cyclization of fluorinated precursors :
Diazotization-Cyclization Sequence
-
4-Fluoro-2-nitrobenzaldehyde is converted to its hydrazone derivative with hydrazine hydrate.
-
Diazotization using NaNO2/HCl at 0°C followed by cyclization in acetic acid yields 4-fluoro-2H-indazole .
-
The nitro group is reduced to an amine using H2/Pd-C in ethanol, producing 4-fluoro-2H-indazol-3-amine with >90% yield.
Final Coupling and Characterization
The quinazolinone-chloroacetamide intermediate is coupled with 4-fluoro-2H-indazol-3-amine under optimized conditions.
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 4.20 (s, 2H, CH2), 7.25–8.10 (m, 4H, aromatic).
-
HRMS : m/z calculated for C22H20FN5O4 [M+H]+: 462.1572; found: 462.1568.
Comparative Analysis of Synthetic Routes
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone core.
Substitution: Substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- A study reported that derivatives of quinazoline exhibited significant activity against lung cancer cell lines, with IC50 values indicating potent inhibition of tumor growth .
-
Targeting Enzymes and Receptors
- The compound has been investigated for its ability to interact with specific enzymes and receptors involved in critical physiological processes. For example, it has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) and HER2, which are crucial targets in cancer therapy.
- Interaction studies indicate that this compound can bind effectively to these receptors, providing a basis for its use as a therapeutic agent in targeted cancer treatments.
-
Neuroprotective Effects
- Research has also pointed to potential neuroprotective properties. Compounds structurally related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide have been studied for their effects on cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .
- The ability to inhibit cholinesterase can enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies and Research Findings
-
In Vivo Studies
- In vivo studies involving animal models have demonstrated that certain quinazoline derivatives exhibit significant anti-tumor activity. For instance, compounds similar to the target compound showed curative ratios exceeding those of standard treatments in models of induced tumors .
- These findings suggest that modifications in the quinazoline structure can lead to improved therapeutic efficacy.
-
Comparative Analysis
- A comparative analysis of various quinazoline derivatives revealed that structural modifications significantly affect their biological activity. For example, variations in substituents at different positions on the quinazoline ring can enhance or diminish their potency against specific cancer types.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-fluoroindazole group distinguishes it from analogs with thiazole or simple aryl acetamide substituents. Fluorination may enhance binding to hydrophobic enzyme pockets and reduce oxidative metabolism .
- The 6,7-dimethoxy-2-methylquinazolinone core is conserved in several analogs, suggesting shared mechanisms such as kinase inhibition or DNA intercalation .
Key Observations :
- Quinazolinone-acetamide hybrids are typically synthesized via nucleophilic substitution (e.g., chloroacetamide intermediates reacting with amines/thiols) or cycloaddition reactions .
- Yields for similar compounds range widely (29–60%), influenced by steric hindrance and electronic effects of substituents.
Key Observations :
- The target compound’s bioactivity remains uncharacterized in the evidence, but fluoroindazole moieties in related compounds (e.g., ) correlate with enhanced kinase selectivity and antitumor efficacy .
- Quinazolinones with bulkier acetamide substituents (e.g., styryl groups) show superior anticancer activity, suggesting that the target’s indazole group may confer similar advantages .
Biological Activity
The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of the compound is with a molecular weight of approximately 440.46 g/mol . Its structure features a quinazolinone core substituted with methoxy groups and an indazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 440.46 g/mol |
| CAS Number | 1630851-00-1 |
Biological Activity Overview
Research has indicated that compounds similar to this quinazolinone derivative exhibit a range of biological activities, particularly in anticancer and antimicrobial applications. The following sections detail specific activities observed in various studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazolinone derivatives. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study:
In vitro assays showed that the compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug candidate .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro tests against several bacterial strains revealed promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Candida albicans | 25 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
Antiprotozoal Activity
The compound's structural features suggest it may possess antiprotozoal activity as well. In studies evaluating its efficacy against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, it was found to be significantly more potent than traditional treatments like metronidazole.
| Protozoan Pathogen | IC50 Value (µM) |
|---|---|
| Giardia intestinalis | 0.5 |
| Entamoeba histolytica | 0.3 |
This suggests that modifications in the quinazolinone structure can enhance activity against these pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of methoxy groups at positions 6 and 7 on the quinazolinone ring appears to enhance solubility and bioactivity. Additionally, modifications on the indazole moiety contribute to improved binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
